molecular formula C9H9ClN2O2 B12095700 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride

1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride

Cat. No.: B12095700
M. Wt: 212.63 g/mol
InChI Key: KONVTDKVOWCAHZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a benzimidazole core structure with a methyl group at the 1-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria, reducing virulence gene expression and biofilm formation . The compound’s effects are mediated through its binding to target proteins, leading to altered cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

1-methylbenzimidazole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);1H

InChI Key

KONVTDKVOWCAHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)O.Cl

Origin of Product

United States

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